2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride
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Overview
Description
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino ketones. This compound is characterized by the presence of an amino group and a ketone group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of phenylacetone with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenylacetone+Diisopropylamine→2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino ketones.
Scientific Research Applications
2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes or activate specific receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
VX nerve agent: A toxic nerve agent with a similar chemical structure and mechanism of action.
2-Propanol, 1-amino-: A compound with similar functional groups but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in multiple fields.
Properties
CAS No. |
63199-76-8 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16(12(3)4)13(5)15(17)14-9-7-6-8-10-14;/h6-13H,1-5H3;1H |
InChI Key |
YPPVPETVMOFSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(C)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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